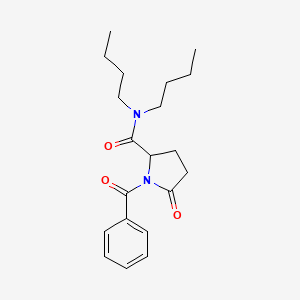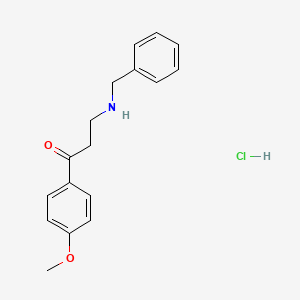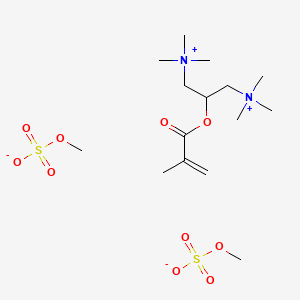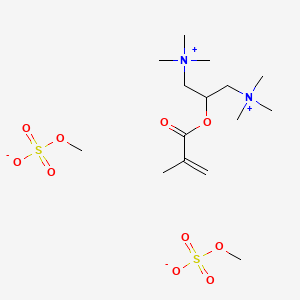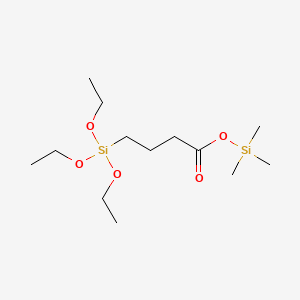![molecular formula C15H12N6O3 B13754498 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 60871-05-8](/img/structure/B13754498.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group attached to an azo linkage, which is further connected to a benzimidazole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-benzimidazole-2-acetamide under controlled conditions to form the azo compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections and cancer. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its azo linkage imparts vibrant colors, making it suitable for textile and printing applications.
Mécanisme D'action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. The nitrophenyl group and azo linkage play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-(2-Nitrophenyl)benzimidazole: Similar structure but lacks the azo linkage.
1H-Benzimidazole-2-acetamide: Lacks the nitrophenyl and azo groups.
Uniqueness: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide stands out due to its unique combination of a nitrophenyl group, azo linkage, and benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60871-05-8 |
|---|---|
Formule moléculaire |
C15H12N6O3 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
Clé InChI |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)

